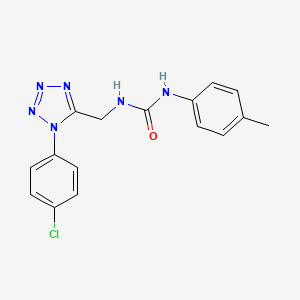

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide is a chemical compound used in scientific research. It is a potent and selective inhibitor of a class of enzymes called bromodomains.

Scientific Research Applications

Metabolism and Pharmacokinetics

A study on the in vitro metabolism of AG7088, which shares a structural component with the compound of interest, highlighted the metabolic pathways in liver microsomes across various species, including humans. The research found hydrolysis of the ethyl ester to produce metabolite M4 (AG7185) as the predominant pathway. This study aids in understanding the metabolism and potential pharmacokinetic behaviors of related compounds, including their metabolites' structures characterized by liquid chromatography (LC)-tandem mass spectrometry and LC-NMR methods (Zhang et al., 2001).

Antimicrobial Activity

The synthesis and evaluation of fluoroorganic compounds, including those related to the structure of interest, have demonstrated potential antimicrobial activities. These studies include the development of compounds with targeted antimicrobial effects, contributing to the search for new antimicrobial agents (Bensadat et al., 1980).

Antiallergic Agents

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which are structurally related to the compound , has shown significant antiallergic effects. These compounds have been developed as novel antiallergic agents, with some showing promising results in inhibiting histamine release and IL-4 production, indicating a potential pathway for developing new antiallergic medications (Menciu et al., 1999).

Corrosion Inhibition

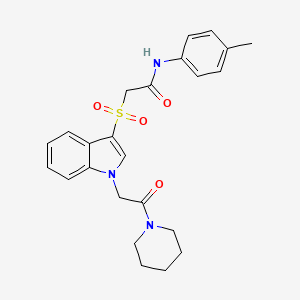

A study on the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron provides insights into the potential industrial applications of such compounds. This research contributes to understanding how these derivatives can be used to protect metal surfaces, highlighting their utility beyond pharmaceutical applications (Kaya et al., 2016).

properties

IUPAC Name |

2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3/c1-11-7-14(20)15(8-19(11)9-16(21)18-2)22-10-12-3-5-13(17)6-4-12/h3-8H,9-10H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVRZVXBVIRZRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NC)OCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2412786.png)

![4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2412791.png)

![N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2412794.png)

![8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2412805.png)